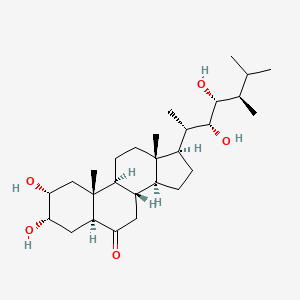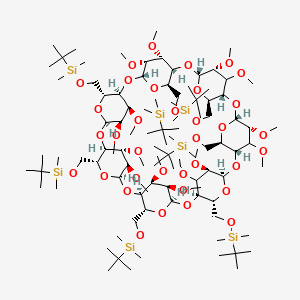
NGA2 グリカン
説明
NGA2 Glycan is an asialo-, agalacto-, bi-antennary complex-type N-glycan. It is a substructure of NA2 glycan and is found on many mammalian glycoproteins, including human immunoglobulin G. This compound is a bi-antennary N-linked oligosaccharide, which means it has two branches extending from the core structure .
科学的研究の応用
NGA2 Glycan has a wide range of applications in scientific research:
Chemistry: It is used in the study of glycosylation patterns and the synthesis of complex carbohydrates.
Biology: It is used to study protein-glycan interactions and the role of glycans in cellular processes.
Medicine: It is used in the development of therapeutic glycoproteins and the study of glycan-related diseases.
Industry: It is used in the production of biopharmaceuticals and the development of glycan-based diagnostics.
作用機序
Target of Action
NGA2 Glycan, also known as Asialo-, agalacto-, bi-antennary complex-type N-glycan, is a substructure of NA2 glycan . It is found on many mammalian glycoproteins, including human IgG , and is a substructure of bi-antennary N-linked oligosaccharides such as A2, A1, and NA2 . These glycoproteins serve as the primary targets of NGA2 Glycan.
Biochemical Pathways
NGA2 Glycan is involved in the N-glycosylation processing pathway . In this pathway, NGA2 Glycan, along with other glycans, is added to proteins during their synthesis in the endoplasmic reticulum . This process is crucial for the proper folding and function of these proteins .
Pharmacokinetics
It is known that nga2 glycan is typically purified from the oligosaccharide pool released from bovine serum by hydrazinolysis using a combination of hplc and glycosidase digestion .
Result of Action
The result of NGA2 Glycan’s action is the modification of the structure and function of the target glycoproteins. This modification can influence various biological processes, including protein folding and function .
Action Environment
The action of NGA2 Glycan can be influenced by various environmental factors. For instance, the presence of glycosidases and environmental carbohydrates can affect the action of NGA2 Glycan . Therefore, it is crucial to ensure that any glass, plasticware, or solvents used are free of glycosidases and environmental carbohydrates .
生化学分析
Biochemical Properties
NGA2 Glycan plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted, often involving binding interactions that influence the function and activity of these biomolecules .
Cellular Effects
NGA2 Glycan has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
At the molecular level, NGA2 Glycan exerts its effects through a variety of mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific details of these mechanisms are complex and depend on the specific cellular context.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of NGA2 Glycan can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of NGA2 Glycan can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
NGA2 Glycan is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
NGA2 Glycan is transported and distributed within cells and tissues in a complex manner. This includes interactions with various transporters or binding proteins, as well as effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of NGA2 Glycan can have significant effects on its activity or function. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
準備方法
NGA2 Glycan is typically purified from the oligosaccharide pool released from bovine serum. The preparation involves hydrazinolysis, followed by a combination of high-performance liquid chromatography and glycosidase digestion . The compound is dried by centrifugal evaporation from an aqueous solution and stored at -20°C to maintain stability .
化学反応の分析
NGA2 Glycan undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride are commonly used.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of aldehydes or ketones, while reduction may result in the formation of alcohols.
類似化合物との比較
NGA2 Glycan is unique due to its specific structure and properties. Similar compounds include:
A2 Glycan: A di-sialylated parent of NA2 glycan.
A1 Glycan: A mono-sialylated parent of NA2 glycan.
NA2 Glycan: A di-galactosylated parent of NGA2 glycan.
These compounds share similar structural features but differ in their specific glycosylation patterns and biological functions.
特性
IUPAC Name |
ethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H6/c2*1-2/h2*1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOWXKIHEBFTVRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC.CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40708311 | |
| Record name | PUBCHEM_54005949 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40708311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
60.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84808-02-6 | |
| Record name | PUBCHEM_54005949 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40708311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 84808-02-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![methyl (2S)-2-[[(4aR,6S,7R,8R,8aS)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]propanoate](/img/structure/B1146232.png)
![(17E)-3,9,25-trihydroxy-4,11,16,16,20,27-hexamethyl-5,21-dioxapentacyclo[18.9.0.04,14.06,12.022,28]nonacosa-6,9,11,17,22,25,27-heptaene-8,24-dione](/img/structure/B1146233.png)




![zinc;(2R)-3-hydroxy-2-[(1S)-2-hydroxy-1-oxidoethyl]-5-oxo-2H-furan-4-olate](/img/structure/B1146244.png)

